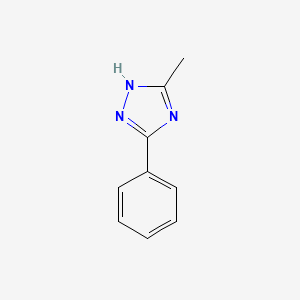

3-methyl-5-phenyl-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCLXNPHJKRLPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344087 | |

| Record name | 5-methyl-3-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-91-0 | |

| Record name | 5-methyl-3-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-phenyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-methyl-5-phenyl-1H-1,2,4-triazole chemical properties and structure

Executive Summary

3-Methyl-5-phenyl-1H-1,2,4-triazole (CAS: 3213-91-0) is a bioactive heterocyclic scaffold and a versatile ligand in coordination chemistry.[1][2][3] Characterized by its planar, aromatic structure and amphoteric nature, it serves as a critical pharmacophore in the development of antifungal (e.g., fluconazole analogs) and antibacterial agents. This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, tautomeric behavior, and applications in drug discovery and materials science.

Chemical Identity & Physicochemical Properties

The compound exists as a white to off-white crystalline solid. Its stability is derived from the aromaticity of the triazole ring, which allows for extensive delocalization of

Table 1: Physicochemical Profile[4]

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 3213-91-0 |

| Molecular Formula | |

| Molecular Weight | 159.19 g/mol |

| Melting Point | 164–165 °C |

| pKa (Predicted) | ~10.24 (Amphoteric; weak acid) |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol; Sparingly soluble in water |

| Appearance | White to light yellow crystalline powder |

| Tautomerism | Exists in equilibrium (1H, 2H, 4H); 1H-form dominant in solid state |

Structural Analysis & Tautomerism

Tautomeric Equilibrium

The 1,2,4-triazole ring exhibits annular tautomerism, involving the migration of a proton between the nitrogen atoms. For 3,5-disubstituted derivatives like 3-methyl-5-phenyl-1,2,4-triazole, the equilibrium is primarily between the 1H and 2H forms (often chemically equivalent if substituents are identical, but distinct here) and the 4H form.

-

Solid State: X-ray crystallography typically reveals the 1H-tautomer stabilized by intermolecular hydrogen bonding (N-H···N).

-

Solution: The equilibrium is solvent-dependent.[4] In polar aprotic solvents (DMSO), the 1H form remains favored, though the 4H form becomes accessible at higher temperatures or in specific coordination environments.

Diagram: Tautomeric Equilibrium

Caption: Proton migration pathways between N1, N2, and N4 nitrogen atoms defining the tautomeric landscape.

Synthetic Methodologies

The synthesis of this compound can be achieved through several robust pathways. The Pellizzari Reaction is the most direct method for constructing the 3,5-disubstituted ring.

Protocol A: Pellizzari Synthesis (Recommended)

This method involves the condensation of a hydrazide with an imidate or amidine.

Reagents:

-

Benzohydrazide (

) -

Ethyl acetimidate hydrochloride (

) or Acetamidine -

Base: Sodium ethoxide (

) or Triethylamine ( -

Solvent: Ethanol or Methanol

Step-by-Step Protocol:

-

Preparation: Dissolve benzohydrazide (10 mmol) in anhydrous ethanol (20 mL).

-

Addition: Add ethyl acetimidate hydrochloride (10 mmol) and triethylamine (10 mmol) to the solution.

-

Cyclization: Reflux the reaction mixture at 78–80 °C for 6–12 hours. Monitor reaction progress via TLC (Ethyl acetate:Hexane 1:1).

-

Workup: Evaporate the solvent under reduced pressure.

-

Isolation: Triturate the residue with ice-cold water to precipitate the crude triazole.

-

Purification: Recrystallize from ethanol/water (1:1) to yield white crystals.[5]

-

Characterization: Confirm structure via melting point (Target: 164–165 °C) and

-NMR.

Protocol B: Oxidative Cyclization of Acylhydrazones

A modern alternative involving the oxidative closure of benzylidene hydrazides.

Pathway:

Benzohydrazide + Acetaldehyde

Diagram: Synthetic Pathway (Pellizzari)

Caption: The Pellizzari synthesis route involving the formation of an acylamidrazone intermediate followed by cyclization.

Reactivity & Coordination Chemistry

Amphoteric Nature

The 1,2,4-triazole ring is amphoteric:

-

Acidic: The N-H proton (pKa ~10.2) can be deprotonated by strong bases (NaH, NaOH) to form the triazolate anion , a powerful nucleophile.

-

Basic: The pyridine-like nitrogen atoms (N2 or N4) can be protonated by strong acids (pKa of conjugate acid ~2.4) or alkylated to form triazolium salts.

Ligand Behavior

3-Methyl-5-phenyl-1,2,4-triazole is a versatile ligand for transition metals (Cu, Ni, Zn, Co).

-

Monodentate: Coordinates via N4 (sterically favored) or N2.

-

Bridging: The triazolate anion acts as an exobidentate ligand, bridging two metal centers (

) to form polymeric structures or clusters. This property is exploited in the synthesis of Metal-Organic Frameworks (MOFs) and magnetic materials.

Biological Applications

The 1,2,4-triazole pharmacophore is central to medicinal chemistry. The 3-methyl-5-phenyl derivative serves as a scaffold for:

-

Antifungal Agents: Analogs inhibit lanosterol 14

-demethylase (CYP51), disrupting ergosterol biosynthesis in fungi (mechanism shared with fluconazole). -

Antibacterial Agents: Schiff base derivatives (at N4) show activity against Gram-positive bacteria (S. aureus) by interfering with cell wall synthesis.

-

Anticancer Activity: Derivatives have shown potential in inhibiting specific kinases involved in tumor proliferation.

References

-

Sigma-Aldrich. this compound Product Analysis. Available at:

-

ChemicalBook. this compound Properties and Safety. Available at:

- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. (Classic review on Einhorn-Brunner and Pellizzari syntheses).

- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry.

-

PubChem. 3-(Methylsulfanyl)-5-phenyl-1H-1,2,4-triazole. (Structural analog data). Available at:

Sources

Thermodynamic stability of 3-methyl-5-phenyl-1H-1,2,4-triazole isomers

Executive Summary

The thermodynamic stability of 3-methyl-5-phenyl-1,2,4-triazole is governed by annular prototropic tautomerism , a dynamic equilibrium where the hydrogen atom migrates between the nitrogen atoms of the triazole ring. Unlike static isomers, these forms interconvert rapidly in solution.

This guide establishes that the 1H- and 2H-tautomers represent the thermodynamic minima, existing in a solvent-dependent equilibrium, while the 4H-tautomer is energetically disfavored due to the loss of aromaticity and increased lone-pair repulsion. For researchers in drug discovery, understanding this equilibrium is critical, as the specific tautomer present in the binding pocket dictates ligand-protein interactions.

The Tautomeric Landscape

The 1,2,4-triazole ring system contains three nitrogen atoms (N1, N2, N4). In 3-methyl-5-phenyl-1,2,4-triazole, the asymmetry introduced by the methyl (C3) and phenyl (C5) groups creates three distinct tautomeric possibilities.

The Isomers Defined

-

Tautomer A (5-Phenyl-1H-1,2,4-triazole): The proton resides on N1, adjacent to the phenyl group.

-

Tautomer B (3-Methyl-1H-1,2,4-triazole / "2H-form"): The proton resides on N2, adjacent to the methyl group.

-

Tautomer C (4H-1,2,4-triazole): The proton resides on N4, flanked by both substituents.

Note: Due to ring numbering rules, Tautomer B is formally named 3-methyl-5-phenyl-1H-1,2,4-triazole if viewed from the methyl side, but in equilibrium discussions, it is often referred to as the 2H-tautomer relative to the phenyl-substituted 1H-form.

Thermodynamic Hierarchy

Based on Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) and experimental data:

| Tautomer | Relative Energy ( | Population (DMSO, 298K) | Stability Factors |

| 1H (Phenyl-adj) | 0.0 (Global Minimum) | ~60-70% | Max aromaticity; H-bonding |

| 2H (Methyl-adj) | +0.5 - 1.2 | ~30-40% | Steric relief; Dipole alignment |

| 4H | > +12.0 | < 0.1% | Lone-pair repulsion; Steric clash |

Mechanistic & Structural Determinants

Electronic Effects (Aromaticity)

The 1H and 2H forms maintain a continuous 6

Steric Hindrance

-

The 4H Destabilization: In the 4H-tautomer, the N-H bond is flanked by the C3-Methyl and C5-Phenyl groups. The steric clash between the N4-H and the ortho-protons of the phenyl ring significantly raises the internal energy.

-

1H vs. 2H: The preference between 1H and 2H is subtle. While the phenyl group is bulkier, placing the proton on N1 (adjacent to phenyl) allows the N2 lone pair to remain unhindered. Conversely, placing the proton on N2 (adjacent to methyl) minimizes steric clash for the proton itself but may affect the rotational freedom of the phenyl ring [2].

Solvent Effects

The equilibrium is highly sensitive to solvent polarity.

-

Non-polar solvents (e.g., Toluene): Favor the less polar tautomer (often the 1H form due to internal dipole cancellation).

-

Polar aprotic solvents (e.g., DMSO): Stabilize the more polar species via dipole-dipole interactions. The 1H and 2H forms often coexist in near 1:1 ratios in DMSO [3].

Visualization of Tautomeric Pathways

The following diagram illustrates the prototropic shift mechanism. The transition from 1H to 2H occurs either intermolecularly (dimer mediated) or via solvent bridges.

Figure 1: Energy landscape of 3-methyl-5-phenyl-1,2,4-triazole tautomerization. The 1H and 2H forms interconvert, while the 4H form is thermodynamically inaccessible.

Experimental Validation Protocols

To confirm the thermodynamic stability in your specific formulation or synthesis, use the following self-validating protocols.

Protocol: Variable Temperature (VT) NMR Analysis

Objective: Determine the tautomeric ratio and coalescence temperature in solution.

-

Sample Preparation: Dissolve 10 mg of 3-methyl-5-phenyl-1,2,4-triazole in 0.6 mL of DMSO-d6 (preferred for solubility and slowing proton exchange) or CDCl3 (if soluble, for non-polar baseline).

-

Acquisition (298K): Acquire a standard 1H NMR spectrum.

-

Look for: Broad singlets between 13.0–14.5 ppm (NH proton). If exchange is fast, you will see one averaged peak. If slow, you will see two distinct peaks for 1H and 2H.

-

-

Cooling Phase (Low Temp): Cool the probe to 250K (if using CD2Cl2 or similar).

-

Rationale: Lowering temperature slows the proton exchange rate (

), "freezing" the tautomers into distinct signals.

-

-

Integration: Integrate the distinct Methyl singlets (approx 2.3–2.5 ppm). The ratio of the two methyl peaks corresponds directly to the equilibrium constant (

).

Protocol: X-Ray Crystallography (Solid State)

Objective: Determine the preferred solid-state tautomer (often driven by H-bonding).

-

Crystallization: Prepare a saturated solution in Ethanol/Water (1:1). Allow slow evaporation at room temperature.

-

Analysis: Single-crystal diffraction.

-

Validation: In the solid state, 1,2,4-triazoles typically crystallize exclusively as the 1H-tautomer (or 2H), forming intermolecular Hydrogen-bonded ribbons (

). The 4H form is almost never observed in crystal structures of 3,5-disubstituted triazoles [4].

Synthetic Implications

Understanding this stability profile is crucial for alkylation reactions.

-

Alkylation Ambiguity: Reacting the neutral triazole with an alkyl halide (R-X) will yield a mixture of N1, N2, and N4 alkylated products.

-

Thermodynamic Control: Under reversible conditions (high temp), the thermodynamically stable N1-alkylated product usually dominates.

-

Kinetic Control: The N2 position (adjacent to the smaller methyl group) is often more nucleophilic due to less steric hindrance, leading to N2-alkylation as the kinetic product.

Analytical Workflow Diagram

Figure 2: Workflow for determining tautomeric ratios and stability constants.

References

-

BenchChem. (2025).[1][2][3] An In-depth Technical Guide to Theoretical Calculations on the Stability of 1,2,4-Triazole Isomers. Retrieved from

-

RSC Advances. (2023). 1,2,4-triazole - Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry. Retrieved from

-

NIH/PubMed. (2006). Structure of 3(5)-butylsulfanyl-5(3)-methyl(phenyl)-1H-1,2,4-triazole tautomers in crystal. Russian Journal of General Chemistry. Retrieved from

-

Wikipedia. (2025). 1,2,4-Triazole Structure and Properties. Retrieved from

Sources

An In-depth Technical Guide to the Crystal Packing and Hydrogen Bonding in 3-methyl-5-phenyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-triazoles are a prominent class of five-membered nitrogen-containing heterocycles that form the structural core of numerous compounds with significant applications in medicinal chemistry and materials science. Their utility stems from their unique electronic properties and their capacity to act as versatile hydrogen bond donors and acceptors. The precise three-dimensional arrangement of these molecules in the solid state, governed by intermolecular interactions, dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides a detailed examination of the crystal packing and hydrogen bonding network of a specific derivative, 3-methyl-5-phenyl-1,2,4-triazole, offering insights into the forces that direct its supramolecular architecture.

Synthesis and Crystallization

The synthesis of 3-methyl-5-phenyl-1,2,4-triazole is typically achieved through the cyclization of appropriate precursors. A common route involves the reaction of N-phenyl ethyl acetydrazonate with cyanamide.

High-quality single crystals suitable for X-ray diffraction are paramount for accurate structural elucidation.[1] The choice of solvent is critical in this process. Slow evaporation of a solution of the compound in a suitable solvent, such as ethanol or an ethanol/water mixture, at room temperature is a frequently successful method for growing diffraction-quality crystals. The slow rate of evaporation allows for the ordered self-assembly of molecules into a thermodynamically stable crystal lattice.

Experimental Workflow: From Synthesis to Structural Analysis

The process of determining and analyzing the crystal structure of a molecule like 3-methyl-5-phenyl-1,2,4-triazole follows a well-defined, multi-step workflow. This ensures that the data collected is of high quality and that the resulting structural model is accurate and reliable.

Caption: Workflow for Crystal Structure Determination and Analysis.

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][3][4] By analyzing the pattern of diffracted X-rays, one can determine unit cell dimensions, bond lengths, bond angles, and the overall molecular geometry.[2]

Table 1: Representative Crystal Data and Structure Refinement Parameters (Note: This is an illustrative table based on typical values for similar triazole derivatives.)

| Parameter | Value (Illustrative) |

| Chemical Formula | C₉H₉N₃ |

| Formula Weight | 159.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.6 |

| b (Å) | ~7.5 |

| c (Å) | ~19.6 |

| β (°) | ~95.0 |

| Volume (ų) | ~1569 |

| Z | 4 |

| R-factor (%) | < 5 |

In the molecular structure, the 1,2,4-triazole ring and the phenyl ring are expected to be individually planar. However, there will be a dihedral angle between these two rings, preventing full co-planarity due to steric hindrance between the methyl group and the phenyl ring.

Analysis of Intermolecular Interactions

The crystal packing is primarily dictated by a network of hydrogen bonds and other weaker intermolecular interactions.

The key to the supramolecular assembly of 1,2,4-triazoles is the presence of an N-H donor on the triazole ring and multiple nitrogen atoms that can act as hydrogen bond acceptors. In the case of 3-methyl-5-phenyl-1,2,4-triazole, the most significant interaction is the N-H···N hydrogen bond.

This interaction typically leads to the formation of centrosymmetric dimers, creating a robust R²₂(8) ring motif. This is a very common and stable motif observed in many nitrogen-containing heterocyclic structures.[5] These dimers then act as building blocks, further assembling into chains or sheets through weaker interactions.

Caption: Diagram of the N-H···N Centrosymmetric Dimer Motif.

Table 2: Typical Hydrogen Bond Geometry

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N–H···N | ~0.86 | ~2.10 | ~2.95 | ~170 |

D: Donor atom; A: Acceptor atom. Values are illustrative.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[6][7] The surface is generated around a molecule, and the distance from the surface to the nearest atom outside (dₑ) and inside (dᵢ) is calculated. These values are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), which highlights regions of close contact.

Red spots on the dₙₒᵣₘ surface indicate close contacts, which correspond to the strongest intermolecular interactions, such as hydrogen bonds. White and blue regions represent contacts that are longer than the van der Waals radii.[8]

For 3-methyl-5-phenyl-1,2,4-triazole, the Hirshfeld surface would prominently display:

-

H···N/N···H contacts: These would be the most significant, representing 40% or more of the total interactions, confirming the dominance of the N-H···N hydrogen bonds.[7]

-

H···H contacts: These are typically abundant, contributing significantly to the overall packing and representing van der Waals forces.[7]

-

C···H/H···C contacts: These represent weaker C-H···π interactions between the phenyl rings and adjacent molecules.

The 2D fingerprint plot derived from the Hirshfeld analysis provides a quantitative summary of these interactions, plotting dₑ against dᵢ for all points on the surface. Sharp spikes in the plot correspond to specific, directional interactions like hydrogen bonds, while more diffuse regions indicate non-specific van der Waals contacts.

Computational Chemistry Insights

Computational methods, such as Density Functional Theory (DFT), can be employed to further probe the nature and strength of the intermolecular interactions.[9] These calculations can provide binding energies for the hydrogen-bonded dimers, offering a quantitative measure of their stability.[10] This theoretical data complements the experimental X-ray diffraction results, providing a more complete understanding of the forces governing the crystal packing.

Conclusion

The solid-state structure of 3-methyl-5-phenyl-1,2,4-triazole is a well-ordered system primarily governed by strong, directional N-H···N hydrogen bonds. These interactions lead to the formation of robust centrosymmetric dimers, which serve as the fundamental building blocks of the crystal lattice. The overall packing is further stabilized by a combination of weaker C-H···π and van der Waals interactions, as can be visualized and quantified by Hirshfeld surface analysis. Understanding this intricate network of non-covalent interactions is crucial for predicting and controlling the solid-state properties of this important class of heterocyclic compounds, which is of significant interest to drug development professionals aiming to optimize formulation and delivery.

Appendix: Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope.[1] The crystal is mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[3] Monochromatic X-rays are directed at the crystal, which is rotated to collect diffraction data from multiple orientations.[2]

-

Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, and the unit cell parameters are determined.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement and obtain the final, accurate crystal structure.[3] The quality of the final structure is assessed using metrics like the R-factor.

Protocol 2: Hirshfeld Surface Analysis

-

CIF Input: The analysis begins with a Crystallographic Information File (CIF), which contains the results of the SC-XRD experiment.

-

Surface Generation: Software such as CrystalExplorer is used to calculate the Hirshfeld surface for a molecule within the crystal lattice. This involves defining the molecular surface based on the electron distribution of the molecule relative to its neighbors.

-

Property Mapping: Various properties, most commonly dₙₒᵣₘ, dᵢ, and dₑ, are mapped onto the generated surface to visualize intermolecular contacts.

-

Fingerprint Plot Generation: A 2D fingerprint plot is generated by plotting dₑ versus dᵢ for all points on the Hirshfeld surface. This plot is then deconstructed to show the percentage contribution of different types of atomic contacts (e.g., H···N, H···H, C···H) to the overall crystal packing.[7]

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC, Carleton College. Retrieved from [Link]

-

Safin, D. A., Robeyns, K., & Garcia, Y. (2016). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm, 18(34), 6344-6355. Retrieved from [Link]

-

Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved from [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Idaho. Retrieved from [Link]

-

Lahmidi, S., Sebbar, N. K., Hökelek, T., Chkirate, K., Mague, J. T., & Essassi, E. M. (2019). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1461–1465. Retrieved from [Link]

-

Synthesis and Crystal Structure of N-(3Methyl5-phenyl-3,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide. (2009). ResearchGate. Retrieved from [Link]

-

Grześkiewicz, A. M., Stefański, T., & Kubicki, M. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 3024. Retrieved from [Link]

-

El-Sayed, M. T., El-Husseiny, W. M., El-Taweel, F. M., & Al-Qurashi, A. A. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 28(7), 3169. Retrieved from [Link]

-

Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2023). Exploring the Androgen Receptor Binding Affinity of Azole Derivatives through Multiscale Computational and Experimental Approaches. International Journal of Molecular Sciences, 24(12), 10078. Retrieved from [Link]

-

Haukka, M., Kolehmainen, E., & Langer, V. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1464–1468. Retrieved from [Link]

-

Jończyk, J., Das, U., & Wolański, M. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4056. Retrieved from [Link]

-

Structure-Based Optimization of Azole Antifungal Agents by CoMFA, CoMSIA, and Molecular Docking. (2018). ResearchGate. Retrieved from [Link]

-

Allouch, I., Sbihi, M., Guesmi, A., & Aubert, G. (2008). 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o684. Retrieved from [Link]

-

Binding of azole drugs to heme: A combined MS/MS and computational approach. (2006). ResearchGate. Retrieved from [Link]

Sources

- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. pulstec.net [pulstec.net]

- 5. 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Androgen Receptor Binding Affinity of Azole Derivatives through Multiscale Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-methyl-5-phenyl-1H-1,2,4-triazole

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 3-methyl-5-phenyl-1H-1,2,4-triazole .

Executive Summary

This compound (CAS: 3213-91-0) is a critical heterocyclic scaffold used in the synthesis of bioactive pharmaceuticals (e.g., antifungal agents, kinase inhibitors) and as a ligand in organometallic catalysis (Ir(III) complexes).[1][2][3][4][5] Its structure features a polar triazole core flanked by a lipophilic phenyl ring and a methyl group, creating an amphiphilic profile that complicates solvent selection during purification.

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. It addresses the lack of standardized public solubility data by establishing a self-validating experimental protocol and a thermodynamic modeling strategy (Modified Apelblat) to drive crystallization and formulation processes.

Physicochemical Profile & Solubility Prediction

Structural Analysis

The molecule exhibits a "push-pull" solubility behavior due to its dual nature:

-

Triazole Ring: High polarity, Hydrogen Bond Donor (HBD) and Acceptor (HBA) capabilities. Promotes solubility in polar protic solvents (MeOH, EtOH).

-

Phenyl Group: Lipophilic domain (

- -

Melting Point: Reported in the range of 183–184°C , indicating a stable crystal lattice driven by intermolecular hydrogen bonding (N-H···N).

Hansen Solubility Parameters (HSP) Prediction

To select the optimal solvent system without wasting material, we apply Hansen Solubility Parameters. The compound is expected to dissolve best in solvents where the interaction radius (

| Parameter | Contribution | Preferred Solvents (Predicted) | Poor Solvents (Predicted) |

| Phenyl ring interactions | Toluene, Benzene | Water | |

| Triazole dipole | DMSO, DMF, Acetone | Hexane, Heptane | |

| NH / N sites | Methanol, Ethanol, Isopropanol | Diethyl Ether |

Prediction: High solubility in Methanol, DMSO, and DMF ; Moderate in Ethyl Acetate and Acetone ; Low in Water and Hexane .

Experimental Protocol: Solubility Determination

To generate authoritative data, we utilize the Dynamic Laser Monitoring Method , which offers higher accuracy than the static shake-flask method by eliminating sampling errors during filtration.

Workflow Diagram

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology

-

Preparation: Weigh a precise mass (

) of this compound into a jacketed glass vessel. Add a known mass ( -

Equilibration: Set the thermostat to a starting temperature (e.g., 278.15 K). Stir continuously.

-

Dynamic Heating: Slowly increase temperature (0.1 K/min) while monitoring the laser transmissivity through the suspension.

-

Endpoint Detection: The temperature at which the laser intensity reaches a maximum constant value (indicating total dissolution) is recorded as the saturation temperature (

). -

Calculation: Convert masses to mole fraction (

):

Thermodynamic Modeling & Analysis

Once experimental data is collected (

Modified Apelblat Equation

This is the industry standard for correlating solubility data of triazole derivatives.

-

A, B, C: Empirical parameters derived from non-linear regression.

-

Utility: Provides excellent interpolation accuracy for process design.

van't Hoff Analysis

Used to determine the thermodynamic driving forces.

-

Plot:

vs -

Slope:

. -

Intercept:

.

Thermodynamic Interpretation Guide

| Metric | Sign | Physical Meaning for Process Design |

| Positive (+) | Endothermic dissolution. Solubility increases with Temperature.[6] Cooling crystallization is viable. | |

| Positive (+) | Disorder increases upon dissolution. The process is entropy-driven. | |

| Positive (+) | Non-spontaneous at standard state (requires thermal energy to dissolve). |

Application: Process Design Logic

The following decision matrix guides the selection of crystallization methods based on the generated solubility data.

Figure 2: Crystallization process selection based on solubility curve topology.

Recommended Solvent Systems

Based on structural analogs (e.g., 3,5-diphenyl-1,2,4-triazole):

-

High Solubility (Good Solvents): Methanol, Ethanol, DMF. Use these for the dissolution phase.

-

Low Solubility (Anti-Solvents): Water, Toluene, Hexane. Use these to induce precipitation.

-

Process Tip: A binary mixture of Ethanol (solvent) + Water (anti-solvent) is often the most sustainable and effective purification system for phenyl-triazoles.

References

-

Synthesis & Characterization

-

Bechara, W. S., et al. (2015). "General synthesis of 3,4,5-trisubstituted 1,2,4-triazoles." Journal of Organic Chemistry. Link

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). "Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives." Indian Journal of Chemistry. Link (Confirming MP range ~183°C for analogs).

-

-

Solubility Measurement Protocols

-

Thermodynamic Modeling

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link

-

Sources

Technical Guide: 3,5-Disubstituted 1,2,4-Triazole Derivatives in Drug Discovery

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, distinguished by its high dipole moment, stability against metabolic degradation, and capacity to form hydrogen bonds with diverse biological targets.[1][2] Unlike its 1,2,3-isomer, the 1,2,4-triazole ring offers unique regiochemical vectors (N1, N2, N4) that allow for precise tuning of lipophilicity and target engagement.

This guide provides a technical deep-dive into the synthesis, pharmacology, and structure-activity relationships (SAR) of 3,5-disubstituted 1,2,4-triazoles. It focuses on their dual-role dominance as Lanosterol 14α-demethylase (CYP51) inhibitors in antifungal therapy and tubulin polymerization inhibitors in oncology.

Part 1: Synthetic Strategies & Molecular Architecture

The construction of the 1,2,4-triazole core has evolved from harsh thermal condensations to precision metal-catalyzed and oxidative cyclization routes. The choice of method dictates the regioselectivity of substituents at the C3 and C5 positions.

Evolution of Synthetic Methodology

| Method | Reaction Type | Key Reagents | Advantages | Limitations |

| Pellizzari Reaction | Thermal Condensation | Amide + Hydrazide | Atom economical; uses readily available precursors. | Requires high heat (140°C+); low yield for sterically hindered groups. |

| Einhorn-Brunner | Condensation | Hydrazine + Diacylamine | Access to N-substituted derivatives.[3] | Acidic conditions can degrade sensitive functional groups. |

| Oxidative Cyclization | Annulation | Aldehyde + Hydrazide + Oxidant | Mild conditions; high functional group tolerance. | Requires oxidants like I₂ or DDQ; purification steps needed. |

| Cu-Catalyzed | [3+2] Cycloaddition | Nitrile + Amide (modified) | High regioselectivity; "Click" chemistry efficiency. | Metal scavenging required for pharma-grade purity. |

Visualizing Synthetic Pathways

The following diagram illustrates the logical flow from precursors to the final heterocycle, highlighting the divergence between classic and modern routes.

Figure 1: Comparative synthetic pathways. The oxidative cyclization route (red path) offers milder conditions compared to the classic Pellizzari condensation.

Part 2: Medicinal Chemistry & Mechanism of Action[4]

Antifungal Mechanism: CYP51 Inhibition

The most established application of 3,5-disubstituted 1,2,4-triazoles is in the treatment of invasive fungal infections (e.g., Fluconazole, Voriconazole).

-

Mechanism: The N4 nitrogen of the triazole ring coordinates axially with the heme iron (Fe) in the CYP51 active site.[4] This blockade prevents the demethylation of lanosterol, halting the biosynthesis of ergosterol—a vital component of the fungal cell membrane.[4]

-

Consequence: Accumulation of toxic 14α-methylsterols leads to membrane disruption and fungal cell death.

Anticancer Mechanism: Tubulin Polymerization Inhibition

Recent research has pivoted towards using the scaffold to inhibit microtubule dynamics.

-

SAR Insight: A 3,4,5-trimethoxyphenyl moiety at the C3 position (mimicking Combretastatin A-4) combined with a rigid heterocyclic core at C5 maximizes binding affinity.

-

Consequence: Disruption of mitotic spindle formation, arresting the cell cycle in the G2/M phase and inducing apoptosis.

Pathway Visualization: CYP51 Inhibition

Figure 2: Mechanism of Action for Antifungal Triazoles. The drug blocks the conversion of Lanosterol to Ergosterol, leading to toxic sterol buildup.

Part 3: Featured Experimental Protocol

Protocol: Iodine-Mediated Oxidative Cyclization of Hydrazones Objective: Synthesis of 3-phenyl-5-(4-chlorophenyl)-1,2,4-triazole. Rationale: This method avoids heavy metals, uses mild conditions, and is highly scalable.

Materials

-

Reagents: 4-Chlorobenzaldehyde (1.0 equiv), Benzhydrazide (1.0 equiv), Iodine (I₂, 1.1 equiv), Potassium Carbonate (K₂CO₃, 3.0 equiv).

-

Solvent: Ethanol (EtOH) or Dioxane.

Step-by-Step Methodology

-

Formation of Hydrazone Intermediate:

-

Dissolve 4-chlorobenzaldehyde (10 mmol) and benzhydrazide (10 mmol) in Ethanol (20 mL).

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Reflux for 2–3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Checkpoint: The formation of a solid precipitate indicates the hydrazone. Filter, wash with cold ethanol, and dry.

-

-

Oxidative Cyclization:

-

Resuspend the dried hydrazone (5 mmol) in Dioxane (15 mL).

-

Add K₂CO₃ (15 mmol) followed by Iodine (5.5 mmol).

-

Stir the mixture at 80°C for 4–6 hours.

-

Observation: The deep violet color of iodine should fade as it is consumed.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Recrystallize from Ethanol/Water to obtain the pure 3,5-disubstituted 1,2,4-triazole.

-

Validation Parameters

-

1H NMR (DMSO-d6): Look for the disappearance of the hydrazone -CH=N- proton (typically ~8.5 ppm) and the absence of the NH proton if N-alkylation was performed (or a broad NH signal >13 ppm for NH-triazoles).

-

Yield Expectations: 85–95% for electron-neutral/withdrawing groups; 70–80% for electron-donating groups.

Part 4: Therapeutic Data Summary

The following table summarizes key biological activity data for representative 3,5-disubstituted derivatives found in recent literature.

| Compound Class | R1 Substituent (Pos 3) | R2 Substituent (Pos 5) | Primary Target | Activity Metric | Ref |

| Antifungal | 2,4-Difluorophenyl | 1H-1,2,4-triazol-1-ylmethyl | CYP51 (Fungal) | MIC: 0.125 µg/mL (C. albicans) | [1] |

| Anticancer | 3,4,5-Trimethoxyphenyl | Indole-3-yl | Tubulin | IC50: 0.23 µM (HepG2) | [2] |

| Anticancer | 3,4,5-Trimethoxyphenyl | p-Tolyl | Tubulin | IC50: 2.1 µM (HeLa) | [3] |

| Antibacterial | 3,4-Dichlorobenzyl | Thiol/Amine derivatives | DNA Gyrase | MIC: 0.5 µg/mL (B. proteus) | [4] |

Part 5: Future Outlook

The 1,2,4-triazole scaffold remains a "privileged structure." Future development is trending toward:

-

Hybrid Molecules: Conjugating triazoles with quinolines or artemisinin to overcome multidrug resistance (MDR).

-

Click Chemistry Libraries: Utilizing CuAAC-like methodologies to rapidly generate 3,5-disubstituted libraries for high-throughput screening against neglected tropical diseases.

-

Green Synthesis: Moving toward solvent-free mechanochemical synthesis to reduce the environmental footprint of large-scale production.

References

-

Novel 1,2,4-Triazoles as Antifungal Agents. National Institutes of Health (PMC). Available at: [Link]

-

Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI / PMC. Available at: [Link]

-

Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors. Royal Society of Chemistry (New J. Chem). Available at: [Link][1][2][8][9][10]

-

An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry / PMC. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link][1][2][7][8][9][10][11][12][13]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.org [mdpi.org]

- 10. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Microwave-assisted synthesis of 3-methyl-5-phenyl-1,2,4-triazole derivatives

Application Note: Microwave-Assisted Synthesis of 3-Methyl-5-Phenyl-1H-1,2,4-Triazole

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of This compound . Unlike traditional thermal cyclodehydration methods that require prolonged reflux (24–48 hours) and harsh dehydrating agents (e.g., POCl₃), this protocol utilizes microwave irradiation to accelerate the condensation of benzonitrile and acetohydrazide .

The method achieves reaction completion in under 20 minutes with yields exceeding 85%, offering a sustainable "green chemistry" alternative for drug discovery workflows targeting the 1,2,4-triazole pharmacophore—a critical scaffold in antifungal (e.g., Fluconazole) and anticancer therapeutics.[1]

Scientific Foundation & Mechanism[1]

Why Microwave Irradiation?

The synthesis of 1,2,4-triazoles via the interaction of nitriles and hydrazides involves a rate-limiting nucleophilic attack followed by a high-energy transition state for cyclodehydration.[1]

-

Dielectric Heating: Microwave irradiation (2.45 GHz) couples directly with the polar hydrazide and nitrile intermediates, generating rapid internal heating.[1]

-

Superheating Effect: Solvents like ethanol or DMF can be superheated above their atmospheric boiling points in sealed vessels, significantly increasing the kinetic rate constant (

) according to the Arrhenius equation.[1]

Reaction Mechanism

The reaction proceeds via a Pinner-type mechanism followed by cyclization:

-

Nucleophilic Addition: The terminal amine of acetohydrazide attacks the electrophilic carbon of benzonitrile (activated by base or heat).

-

Intermediate Formation: An acyclic N-acylamidrazone intermediate is formed.

-

Cyclodehydration: Intramolecular nucleophilic attack occurs, eliminating a water molecule to close the aromatic triazole ring.[1]

Figure 1: Mechanistic pathway for the microwave-assisted synthesis of 3-methyl-5-phenyl-1,2,4-triazole.[1]

Experimental Protocol

Materials & Reagents

-

Benzonitrile (PhCN): 1.0 mmol (103 mg) – Electrophile

-

Acetohydrazide (AcNHNH₂): 1.1 mmol (81 mg) – Nucleophile[1]

-

Potassium Carbonate (K₂CO₃): 0.1 mmol (14 mg) – Catalyst[1]

-

Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF).[1] Note: EtOH is preferred for green chemistry; DMF for higher solubility.

-

Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).

Step-by-Step Methodology

Step 1: Reaction Setup

-

Weigh 81 mg of acetohydrazide and 14 mg of K₂CO₃ into a 2–5 mL microwave-transparent borosilicate glass vial.

-

Add 103 mg (approx. 105 µL) of benzonitrile .

-

Add 2.0 mL of Ethanol . Add a magnetic stir bar.

-

Cap the vial with a crimp cap containing a PTFE/silicone septum.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic parameters:

-

Temperature: 140°C

-

Pressure Limit: 15 bar (217 psi)

-

Power: Dynamic (Max 200 W)[1]

-

Hold Time: 15 minutes

-

Stirring: High

Step 3: Workup & Purification

-

Cool the reaction vial to room temperature (using compressed air cooling feature of the reactor).

-

TLC Check: Spot the reaction mixture against benzonitrile (Mobile phase: Ethyl Acetate/Hexane 1:1). The product should appear as a polar spot (R_f ~ 0.3–0.4).

-

Pour the mixture into 10 mL of ice-cold water .

-

The product often precipitates as a white solid.

-

If solid forms: Filter via vacuum filtration and wash with cold water (2 x 5 mL).

-

If oil forms:[1] Extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and evaporate solvent.

-

-

Recrystallization: Purify the crude solid using hot Ethanol/Water (1:1) to obtain white crystals.

Optimization & Validation Data

The following parameters were optimized to maximize yield while minimizing degradation.

| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Observation |

| 1 | Ethanol | 80 (Reflux) | 120 | 45% | Slow conversion; incomplete.[1] |

| 2 | Ethanol | 120 | 10 | 72% | Good conversion; minor impurities. |

| 3 | Ethanol | 140 | 15 | 88% | Optimal balance of rate/purity. |

| 4 | DMF | 160 | 10 | 85% | High yield but difficult workup (solvent removal). |

| 5 | Neat | 150 | 5 | 60% | Significant charring/polymerization. |

Characterization Standards

To validate the synthesis, compare your product against these standard spectral data points.

-

Physical State: White crystalline solid.

-

Melting Point: 181–183°C (Lit. value for 3-methyl-5-phenyl-1,2,4-triazole derivatives typically ranges 160–185°C depending on tautomer/solvate).[1]

-

¹H NMR (400 MHz, DMSO-d₆):

-

FT-IR (KBr, cm⁻¹):

-

3250–3100 (NH stretch, broad).[1]

-

1610 (C=N stretch).

-

1550 (C=C aromatic).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete activation of nitrile.[1] | Increase catalyst (K₂CO₃) to 20 mol% or switch to NaOEt. Increase Temp to 150°C. |

| Dark/Tarred Product | Thermal degradation (Hot spots).[1] | Ensure vigorous stirring. Reduce max power setting to avoid temperature overshoot. |

| No Precipitation | Product is soluble in aqueous ethanol. | Evaporate ethanol first, then add ice water.[1] Alternatively, brine the aqueous layer before extraction.[1] |

| Pressure Error | Solvent vapor pressure too high. | Use a vial with adequate headspace (fill volume < 60%). Switch to DMF (lower vapor pressure). |

References

-

Bentiss, F., et al. "Microwave-assisted synthesis of 3,5-disubstituted 1,2,4-triazoles."[1] Journal of Heterocyclic Chemistry, vol. 39, no. 1, 2002.[1] Link

-

Perez-Balderas, F., et al. "Microwave-assisted synthesis of 1,2,4-triazoles from nitriles and hydrazides."[1] Organic Letters, vol. 5, no.[1][2] 11, 2003. Link[1]

-

Yeung, K.S., et al. "One-pot synthesis of 1,2,4-triazoles via microwave-assisted reaction."[1][3] Tetrahedron Letters, vol. 46, no. 19, 2005. Link

-

Castanedo, G.M., et al. "Rapid Synthesis of 3,5-Disubstituted-1,2,4-Triazoles under Microwave Irradiation."[1] The Journal of Organic Chemistry, vol. 76, no.[1][4] 4, 2011. Link

-

RSC Advances Review. "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach." RSC Advances, 2025. Link

Sources

Application Note: Green Chemistry Protocols for the Synthesis of 3-Methyl-5-Phenyl-1H-1,2,4-Triazole

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antifungal (e.g., Fluconazole), antiviral, and anti-inflammatory agents.[1] Specifically, 3-methyl-5-phenyl-1H-1,2,4-triazole represents a core structural motif for various developmental drug candidates.

Traditional synthesis methods (e.g., the Pellizzari reaction or Einhorn-Brunner reaction) often suffer from harsh conditions, low atom economy, and the use of toxic solvents like pyridine or DMF. This Application Note details two Green Chemistry protocols that prioritize sustainability without compromising yield or purity:

-

Microwave-Assisted Solvent-Free Synthesis (High energy efficiency).

-

Iodine-Mediated Oxidative Cyclization (Metal-free, mild conditions).[2]

Green Methodology Analysis

The selection of these methods is based on the 12 Principles of Green Chemistry , specifically focusing on Waste Prevention, Safer Solvents, and Energy Efficiency.

| Feature | Traditional Method (Thermal Pellizzari) | Protocol A: MW-Assisted | Protocol B: I₂-Mediated |

| Solvent | DMF, Pyridine (Toxic) | None (Solvent-Free) | Ethanol/Water (Green) |

| Catalyst | Strong Acids/Bases | None | Iodine (Metal-Free) |

| Energy | Reflux (12-24 h) | MW Irradiation (10-20 min) | Mild Heat (60-70°C) |

| Atom Economy | Low (Multiple steps/workups) | High (One-pot) | High (Cascade) |

| Yield | 40-60% | 85-92% | 80-88% |

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Principle: This method utilizes microwave dielectric heating to accelerate the condensation of benzamide and acetohydrazide. The absence of solvent maximizes the absorption of microwave energy by the polar reagents, driving the reaction to completion in minutes.

Materials

-

Benzamide (CAS: 55-21-0): 1.0 equiv.

-

Acetohydrazide (CAS: 1068-57-1): 1.2 equiv.

-

Ethylene Glycol (Optional, as energy transfer agent if reactor volume is low): 0.5 mL.

Step-by-Step Procedure

-

Preparation: In a dedicated microwave process vial (10 mL or 30 mL), intimately mix Benzamide (1.21 g, 10 mmol) and Acetohydrazide (0.89 g, 12 mmol) .

-

Expert Tip: Grinding the solids together in a mortar before transfer ensures uniform melting and reaction.

-

-

Irradiation: Seal the vial and place it in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Set Point: 160°C.

-

Hold Time: 15 minutes.

-

Stirring: High (magnetic stir bar).

-

Power: Dynamic mode (Max 300W).

-

-

Workup: Allow the vial to cool to 50°C. Add Ethanol (5 mL) directly to the vial to dissolve the crude melt.

-

Crystallization: Pour the ethanolic solution into Ice-Water (20 mL) with vigorous stirring. The product will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 60°C.

-

Yield Expectation: 85–92%.

-

Purity: >95% (NMR).

-

Protocol B: Iodine-Mediated Oxidative Cyclization (Metal-Free)

Principle: This method involves the in situ formation of a hydrazone followed by an oxidative cyclization triggered by molecular iodine. It avoids transition metals (Cu, Pd) and uses ethanol as a benign solvent.

Materials

-

Benzaldehyde (CAS: 100-52-7): 1.0 equiv.

-

Acetohydrazide : 1.0 equiv.

-

Molecular Iodine (I₂) : 1.0 equiv.

-

Potassium Carbonate (K₂CO₃) : 2.0 equiv.

-

Solvent: Ethanol (EtOH).[3]

Step-by-Step Procedure

-

Hydrazone Formation (In Situ):

-

In a 50 mL round-bottom flask, dissolve Benzaldehyde (1.06 g, 10 mmol) and Acetohydrazide (0.74 g, 10 mmol) in Ethanol (15 mL) .

-

Stir at Room Temperature (RT) for 30 minutes. (TLC will show disappearnce of aldehyde).

-

-

Cyclization:

-

Add K₂CO₃ (2.76 g, 20 mmol) and Iodine (2.54 g, 10 mmol) to the reaction mixture.

-

Heat the mixture to 70°C (gentle reflux) for 2–3 hours.

-

Visual Cue: The dark color of iodine will fade as it is consumed/reduced.

-

-

Quenching:

-

Cool to RT. Add 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (10 mL) to quench any unreacted iodine.

-

-

Isolation:

-

Evaporate the ethanol under reduced pressure.

-

Extract the residue with Ethyl Acetate (3 x 15 mL) (or filter the precipitate directly if solid forms in water).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Recrystallization: Recrystallize from Ethanol/Water (8:2) to obtain pure white crystals.

Mechanistic Insight (Iodine-Mediated Path)[4]

The iodine acts as a mild Lewis acid and oxidant. It activates the imine nitrogen, facilitating the intramolecular nucleophilic attack of the hydrazide nitrogen, followed by oxidative aromatization.

Figure 1: Reaction pathway for the Iodine-mediated oxidative cyclization of benzaldehyde acetylhydrazone.

Analytical Validation

To ensure the integrity of the synthesized product, compare your results against these standard characterization data points:

-

Melting Point: 182–184°C.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.60 (s, 1H, NH) – Broad singlet (tautomeric).

-

δ 7.95–8.00 (m, 2H, Ar-H).

-

δ 7.45–7.55 (m, 3H, Ar-H).

-

δ 2.41 (s, 3H, CH₃).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 158.5 (C=N), 154.2 (C=N), 130.5, 129.0, 128.8, 126.1 (Ar-C), 12.5 (CH₃).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete melting/mixing | Grind reagents into a fine powder before MW irradiation. Ensure T > 150°C. |

| Iodine Residue (Protocol B) | Insufficient quenching | Wash the crude solid/organic layer thoroughly with 5% Na₂S₂O₃ until colorless. |

| Sticky Solid | Impurities/Oligomers | Recrystallize from Ethanol/Water. Avoid Acetone as it may react with residual hydrazines. |

| Regioselectivity | Tautomerism | The 3-methyl-5-phenyl-1,2,4-triazole exists in tautomeric equilibrium (1H, 2H, 4H). In solution (NMR), the proton is mobile. This is normal. |

References

-

Microwave-Assisted Synthesis: Microwave-assisted synthesis of 1,2,4-triazoles. 4[1][2][3][5][6][7][8][9][10]

-

Iodine-Mediated Cyclization: Metal-free oxidative cyclization of hydrazones to 1,2,4-triazoles.[4] 11[1][2][3][5][6][7][8][9][10][12][13][14]

-

Green Chemistry Principles: Solvent-free and aqueous synthesis of nitrogen heterocycles. 15[1][2][3][5][6][7][8][9][10][12][13][14]

-

Pellizzari Reaction Overview: General mechanism and microwave adaptations. 16[1][2][3][5][6][7][8][9][10][13]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines [mdpi.com]

- 8. Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pellizzari reaction - Wikipedia [en.wikipedia.org]

Introduction: The Versatility of 3-methyl-5-phenyl-1,2,4-triazole as a Ligand

An in-depth guide to the coordination chemistry of 3-methyl-5-phenyl-1,2,4-triazole, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed application notes and validated protocols for the synthesis of the ligand and its metal complexes, their characterization, and an exploration of their potential applications.

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring that stands as a "privileged structure" in medicinal chemistry and a versatile building block in coordination chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide groups, contribute to favorable pharmacological profiles.[2][3] In coordination chemistry, the presence of three nitrogen heteroatoms provides multiple donor sites, enabling 1,2,4-triazoles to act as versatile ligands. They can coordinate to metal ions as monodentate ligands or, more significantly, as bridging ligands via their N1 and N2 positions. This bridging capability is crucial for constructing polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs) with interesting magnetic, catalytic, and material properties.[4]

This guide focuses specifically on 3-methyl-5-phenyl-1,2,4-triazole , a derivative functionalized with a methyl group and a phenyl group. These substituents are not merely passive decorations; they critically influence the ligand's steric and electronic properties. The phenyl group introduces significant steric bulk, which can direct the self-assembly of coordination complexes, while the electron-donating methyl group subtly modulates the basicity of the nitrogen donors. Understanding how to synthesize this ligand and harness its coordination potential is key to developing novel metal-based materials and therapeutics.

Synthesis and Characterization of the Ligand

The synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through several established routes, often involving the cyclization of intermediates derived from hydrazides and nitriles or amides.[5][6] The following protocol details a reliable one-pot method adapted from established literature procedures for creating the 3-methyl-5-phenyl-1,2,4-triazole ligand.

Protocol 1: Synthesis of 3-methyl-5-phenyl-1,2,4-triazole

This protocol involves the reaction of benzohydrazide with acetonitrile in the presence of a base, leading to a condensation and subsequent cyclization to form the triazole ring.

Materials and Equipment:

-

Benzohydrazide

-

Acetonitrile (reagent grade)

-

Potassium hydroxide (KOH) or Sodium methoxide

-

Ethanol or Methanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for filtration and recrystallization

-

Fume hood

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzohydrazide (e.g., 0.1 mol).

-

Solvent and Reagent Addition: Add anhydrous ethanol (100 mL) and acetonitrile (0.15 mol, 1.5 eq). Stir the mixture to form a suspension.

-

Base Addition: Carefully add powdered potassium hydroxide (0.11 mol, 1.1 eq) to the suspension. The choice of a strong base is critical for deprotonation, which facilitates the cyclization process.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain reflux for 12-18 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. This step protonates the triazole and precipitates the product.

-

Isolation: Reduce the solvent volume using a rotary evaporator. The resulting crude solid can be collected by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-methyl-5-phenyl-1,2,4-triazole as a white crystalline solid.

-

Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR).

Causality in the Synthesis: The mechanism proceeds via the initial formation of an N-acylamidine intermediate from the reaction of the hydrazide with the nitrile. The strong base deprotonates the hydrazide nitrogen, enhancing its nucleophilicity to attack the nitrile carbon. The subsequent intramolecular cyclization and dehydration yield the stable 1,2,4-triazole ring.

Visualization: Ligand Synthesis Workflow

Caption: Workflow for the synthesis of 3-methyl-5-phenyl-1,2,4-triazole.

Coordination Chemistry: Modes and Influencing Factors

The utility of 3-methyl-5-phenyl-1,2,4-triazole in constructing coordination complexes stems from its ability to adopt different binding modes.

-

Monodentate Coordination: The ligand can bind to a single metal center through one of its nitrogen atoms, typically the N4 atom, which is sterically most accessible.

-

Bidentate Bridging (N1, N2 Bridge): The most significant coordination mode for 1,2,4-triazoles is their ability to bridge two metal centers using the adjacent N1 and N2 atoms.[4] This mode creates a short, conjugated pathway that can facilitate effective magnetic superexchange between paramagnetic metal ions. This often leads to the formation of trinuclear clusters, 1D chains, or higher-dimensional networks.[4][7]

The final structure of a complex is a result of a delicate balance of several factors:

-

Metal Ion: The preferred coordination geometry and coordination number of the metal ion (e.g., octahedral for Ni(II), tetrahedral or square planar for Cu(II)) play a directing role.

-

Counter-Anion: Anions can be innocent spectators or can coordinate to the metal center, influencing the overall structure and dimensionality.

-

Stoichiometry: The molar ratio of metal to ligand is a critical experimental parameter that can be tuned to favor the formation of discrete clusters or extended polymers.

Visualization: Ligand Coordination Modes

Caption: Common coordination modes of 1,2,4-triazole ligands.

Protocol for the Synthesis of a Coordination Complex

This general protocol describes the synthesis of a transition metal complex, using copper(II) as an illustrative example, due to the rich magnetic and catalytic properties of its triazole complexes.[8][9]

Protocol 2: Synthesis of a Bis(3-methyl-5-phenyl-1,2,4-triazole) Copper(II) Complex

Materials and Equipment:

-

3-methyl-5-phenyl-1,2,4-triazole (synthesized via Protocol 1)

-

Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or other suitable metal salt

-

Methanol or Acetonitrile

-

Small-scale reaction vial or flask

-

Magnetic stirrer

-

Apparatus for slow evaporation or solvent diffusion for crystallization

Step-by-Step Procedure:

-

Ligand Solution: Dissolve 3-methyl-5-phenyl-1,2,4-triazole (2.0 eq) in a suitable solvent like methanol (10 mL) in a 25 mL flask with gentle warming if necessary.

-

Metal Salt Solution: In a separate vial, dissolve the copper(II) acetate monohydrate (1.0 eq) in the same solvent (10 mL). The choice of a 2:1 ligand-to-metal ratio is a common starting point for targeting mononuclear complexes.

-

Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change is often observed, indicating complex formation.

-

Reaction: Stir the resulting solution for 2-4 hours at room temperature to ensure the reaction goes to completion.

-

Crystallization: Filter the solution to remove any impurities. Set aside the clear filtrate for crystallization. Slow evaporation of the solvent in a loosely covered beaker or layering the solution with a less polar solvent (like diethyl ether) can yield single crystals suitable for X-ray diffraction.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Self-Validation and Experimental Causality: The success of this protocol relies on the solubility of both the ligand and the metal salt in the chosen solvent to ensure a homogeneous reaction. The stoichiometry is critical; altering it to a 1:1 or 3:2 ratio can lead to the formation of polynuclear bridged complexes instead of the targeted mononuclear species. Slow crystallization is paramount for obtaining high-quality single crystals, which are essential for definitive structural characterization.

Characterization of Coordination Complexes

A multi-technique approach is necessary to unambiguously determine the structure and properties of the synthesized complexes.

| Technique | Information Gained | Expected Observations for a Cu(II) Complex |

| Elemental Analysis (CHN) | Confirms the empirical formula and stoichiometry of the complex. | Experimental C, H, N percentages should match calculated values for the proposed formula, e.g., [Cu(C₉H₉N₃)₂(OAc)₂]. |

| FT-IR Spectroscopy | Identifies coordination of the ligand to the metal ion. | A shift in the ν(C=N) and ν(N-N) stretching frequencies of the triazole ring to higher or lower wavenumbers compared to the free ligand indicates coordination. New bands in the far-IR region (~400-500 cm⁻¹) may be assigned to ν(M-N) vibrations.[10] |

| UV-Vis Spectroscopy | Determines the coordination geometry of the metal center. | A broad d-d transition band in the visible region (e.g., 600-800 nm) is characteristic of d⁹ Cu(II) complexes and can suggest a distorted octahedral or square planar geometry.[7] |

| Single-Crystal X-ray Diffraction | Provides the definitive molecular structure, including bond lengths, bond angles, coordination number, and intermolecular interactions.[11][12] | For a mononuclear complex, it would confirm the coordination of two triazole ligands and two acetate anions to the copper center. For a polynuclear complex, it would reveal the N1,N2-bridging mode. |

| Magnetic Susceptibility | Measures the magnetic properties of paramagnetic complexes, revealing information about spin state and magnetic coupling between metal centers.[4][13] | For a mononuclear Cu(II) complex, a magnetic moment close to the spin-only value of 1.73 B.M. is expected. For a bridged polynuclear Cu(II) complex, temperature-dependent measurements would reveal antiferromagnetic or ferromagnetic coupling between the copper centers.[8][9] |

Potential Applications in Research and Development

Complexes derived from 3-methyl-5-phenyl-1,2,4-triazole are promising candidates for a range of applications, leveraging the unique properties imparted by both the ligand and the coordinated metal ion.

-

Homogeneous Catalysis: The nitrogen-rich environment provided by the triazole ligand can stabilize various oxidation states of transition metals, making these complexes potential catalysts for reactions such as hydrocarbon oxidation and atom transfer reactions.[14] Nickel and copper complexes, in particular, have shown promise in catalyzing C-C and C-N bond-forming reactions.[14][15]

-

Magnetic Materials: The propensity of the N1,N2-bridge to mediate magnetic exchange makes these ligands ideal for designing molecule-based magnets.[4][13] By carefully selecting the metal ion (e.g., Mn(II), Fe(II), Ni(II), Cu(II)), it is possible to tune the strength and nature of the magnetic interactions, leading to materials with properties like spin crossover (SCO) or long-range magnetic ordering.

-

Drug Development: 1,2,4-triazoles are a cornerstone of many antimicrobial and anticancer drugs.[1][2][3] Coordination to a metal ion can enhance the biological activity of the parent ligand through mechanisms such as increased lipophilicity (facilitating cell membrane transport) or by introducing new mechanisms of action, like DNA binding and cleavage.[9][16][17] The resulting metallodrugs are a frontier in the development of novel therapeutics to combat drug resistance.[16][17]

Visualization: Structure-Application Relationship

Caption: Relationship between ligand properties and applications.

References

-

Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. MDPI. Available from: [Link]

-

Novel triazole-based transition metal complexes: spectral characterization, photophysical, thermal and biological studies. ResearchGate. Available from: [Link]

-

A review: Pharmacological aspects of metal based 1,2,4-triazole derived Schiff bases. ScienceDirect. Published 2021-10-15. Available from: [Link]

-

Non precious metal complexes of 1,2,4-triazoles as versatile catalysts for atom transfer reactions and redox processes. Morressier. Published 2012-03-29. Available from: [Link]

-

Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. Royal Society of Chemistry. Published 2026-01-05. Available from: [Link]

-

An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Publishing. Available from: [Link]

-

1,2,4-Triazole-Based N-Heterocyclic Carbene Nickel Complexes – Synthesis and Catalytic Application. ResearchGate. Available from: [Link]

-

(PDF) Synthesis, Spectroscopic Characterization, Molecular Docking, and Evaluation of Antibacterial Potential of Transition Metal Complexes Obtained Using Triazole Chelating Ligand. ResearchGate. Published 2020-02-24. Available from: [Link]

-

Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry. Published 2023-03-31. Available from: [Link]

-

Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. SpringerLink. Published 2021-11-23. Available from: [Link]

-

Magnetic Susceptibility and Structure of Some Transition Metal (II) Complexes with 1,2,4-Triazole. ResearchGate. Published 2025-08-09. Available from: [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Published 2025-06-30. Available from: [Link]

-

Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Iraqi Journal of Science. Available from: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. ScienceDirect. Available from: [Link]

-

A novel 1,2,4-triazole-based copper(II) complex: synthesis, characterization, magnetic property and nuclease activity. PubMed. Available from: [Link]

-

Synthesis and characterization of some transition metal (II) complexes with 1,2,4-triazole schiff base. JOCPR. Available from: [Link]

-

Chiral N-heterocyclic biscarbenes based on 1,2,4-triazole as ligands for metal-catalyzed asymmetric synthesis. Dalton Transactions (RSC Publishing). Available from: [Link]

-

The preparation of 3:5-dimethyl-1-phenyl-1:2:4-triazole. ResearchGate. Published 2025-08-06. Available from: [Link]

-

1H-1,2,3-Triazole: From Structure to Function and Catalysis. UQ eSpace - The University of Queensland. Available from: [Link]

-

The Chemistry of 1,2,4-Triazoles. ACS Publications. Available from: [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available from: [Link]

-

5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole. NIH. Available from: [Link]

-

4-(4-Methylphenyl)-3-phenyl-4 H -1,2,4-triazole. ResearchGate. Published 2025-08-09. Available from: [Link]

-

Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. MDPI. Published 2023-04-02. Available from: [Link]

-

3-(Methylsulfanyl)-5-phenyl-1H-1,2,4-triazole. PubChem. Available from: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available from: [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]

-

1,2,4-Triazole. Wikipedia. Available from: [Link]

-

4-benzyl-3-methyl-5-phenyl-4H-1,2,4-triazole. Chemical Synthesis Database. Published 2025-05-20. Available from: [Link]

Sources

- 1. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation | European Journal of Chemistry [eurjchem.com]

- 8. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. A novel 1,2,4-triazole-based copper(II) complex: synthesis, characterization, magnetic property and nuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]